molecular formula C24H32F3NO5 B1157138 (+)-Fluprostenol methyl amide

(+)-Fluprostenol methyl amide

Cat. No.: B1157138
M. Wt: 471.5 g/mol
InChI Key: YXFDHJVQVJMAKW-OWEKAKITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluprostenol is an F-series prostaglandin analog which has been approved for many years as a luteolytic in veterinary animals. The isopropyl ester of fluprostenol (travoprost) is an effective ocular hypotensive drug. Fluprostenol is the optically active enantiomer of fluprostenol and would be expected to have twice the potency as the racemic mixture. Fluprostenol methyl amide is a methyl amide analog of fluprostenol. There are no published reports on the biological activity of fluprostenol methyl amide.

Properties

Molecular Formula

C24H32F3NO5

Molecular Weight

471.5 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-methylhept-5-enamide

InChI

InChI=1S/C24H32F3NO5/c1-28-23(32)10-5-3-2-4-9-19-20(22(31)14-21(19)30)12-11-17(29)15-33-18-8-6-7-16(13-18)24(25,26)27/h2,4,6-8,11-13,17,19-22,29-31H,3,5,9-10,14-15H2,1H3,(H,28,32)/b4-2-,12-11+/t17-,19-,20-,21+,22-/m1/s1

InChI Key

YXFDHJVQVJMAKW-OWEKAKITSA-N

Isomeric SMILES

CNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O

SMILES

CNC(CCC/C=CC[C@@H]1[C@@H](/C=C/[C@@H](O)COC2=CC=CC(C(F)(F)F)=C2)[C@H](O)C[C@@H]1O)=O

Canonical SMILES

CNC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O

Synonyms

N-methyl-9α,11α,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-amide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Fluprostenol methyl amide
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(+)-Fluprostenol methyl amide
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(+)-Fluprostenol methyl amide
Reactant of Route 4
(+)-Fluprostenol methyl amide
Reactant of Route 5
(+)-Fluprostenol methyl amide
Reactant of Route 6
(+)-Fluprostenol methyl amide

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